molecular formula C16H16N4O2 B2666066 5-methyl-3-oxo-N-phenethyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 1203005-56-4

5-methyl-3-oxo-N-phenethyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No. B2666066
CAS RN: 1203005-56-4
M. Wt: 296.33
InChI Key: ASVMDPLYCQOSOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-3-oxo-N-phenethyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a complex organic compound. It belongs to the class of pyridazinone derivatives, which are heterocycles that contain two adjacent nitrogen atoms . These compounds have shown a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .


Molecular Structure Analysis

The molecular formula of 5-methyl-3-oxo-N-phenethyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is C22H20N4O2. The compound contains a pyridazinone ring, which is a six-membered ring with nitrogen atoms at the 1 and 2 positions and an oxygen atom at the 3 position .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 5-methyl-3-oxo-N-phenethyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide:

Anticancer Activity

Research has shown that pyrazolo[4,3-c]pyridine derivatives exhibit significant anticancer properties. These compounds can inhibit the proliferation of cancer cells by interfering with various cellular pathways. The specific structure of 5-methyl-3-oxo-N-phenethyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide may enhance its ability to target and disrupt cancer cell growth, making it a promising candidate for developing new anticancer drugs .

Anti-inflammatory Properties

Pyrazolo[4,3-c]pyridine derivatives are also known for their anti-inflammatory effects. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation. The presence of the phenethyl group in the compound may further enhance its anti-inflammatory activity, making it useful in treating inflammatory diseases such as arthritis .

Antimicrobial Applications

The compound has shown potential as an antimicrobial agent. Its unique structure allows it to interact with bacterial cell membranes and enzymes, leading to the inhibition of bacterial growth. This makes it a valuable candidate for developing new antibiotics, especially against resistant strains of bacteria .

Neuroprotective Effects

Research indicates that pyrazolo[4,3-c]pyridine derivatives can have neuroprotective effects. These compounds can protect neurons from oxidative stress and apoptosis, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s. The specific structure of this compound may enhance its ability to cross the blood-brain barrier and provide neuroprotection .

Antiviral Activity

The compound has shown promise in antiviral research. Its ability to inhibit viral replication and interfere with viral enzymes makes it a potential candidate for developing antiviral drugs. This could be particularly useful in treating viral infections such as influenza and hepatitis .

Enzyme Inhibition

Pyrazolo[4,3-c]pyridine derivatives are known to inhibit various enzymes, including kinases and phosphodiesterases. This inhibition can regulate multiple cellular processes, making these compounds useful in treating diseases where enzyme dysregulation is a factor, such as cancer and cardiovascular diseases .

Antioxidant Properties

The compound may also exhibit antioxidant properties, which can help in scavenging free radicals and reducing oxidative stress. This is beneficial in preventing and treating diseases associated with oxidative damage, such as cardiovascular diseases and aging .

Potential in Drug Design

Due to its versatile biological activities, 5-methyl-3-oxo-N-phenethyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a valuable scaffold in drug design. Its structure can be modified to enhance specific activities or reduce side effects, making it a flexible and promising candidate for developing new therapeutic agents .

Molecules | Free Full-Text | 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications

properties

IUPAC Name

5-methyl-3-oxo-N-(2-phenylethyl)-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c1-20-9-12(14-13(10-20)16(22)19-18-14)15(21)17-8-7-11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3,(H,17,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASVMDPLYCQOSOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=NNC2=O)C(=C1)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-3-oxo-N-phenethyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

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